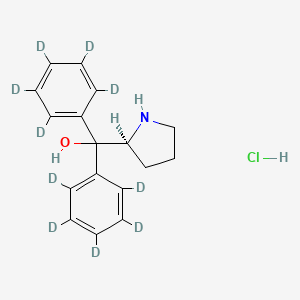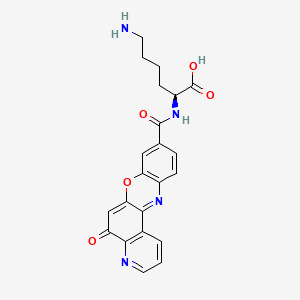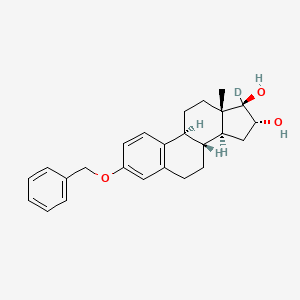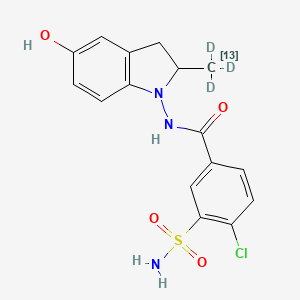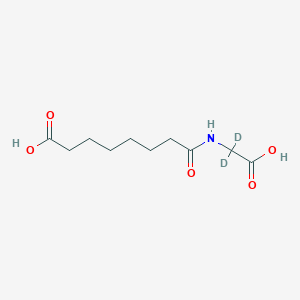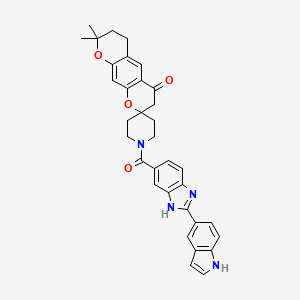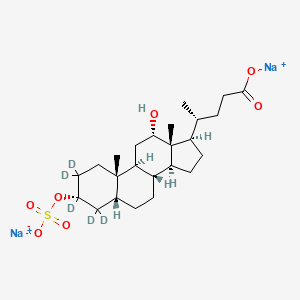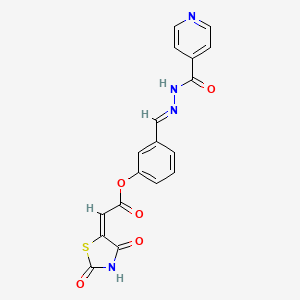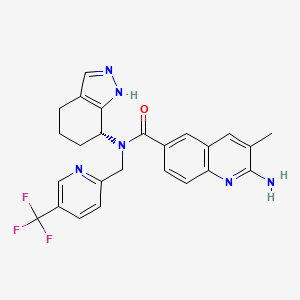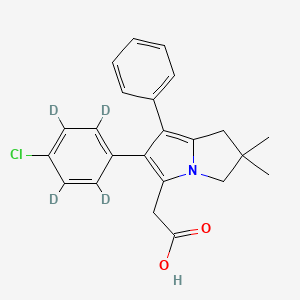
Licofelone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Licofelone-d4 is a deuterated form of licofelone, a dual cyclooxygenase (COX) and 5-lipoxygenase (LOX) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of licofelone. Licofelone itself is known for its analgesic and anti-inflammatory properties, making it a potential therapeutic agent for conditions such as osteoarthritis and other inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of licofelone-d4 involves the incorporation of deuterium atoms into the licofelone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall purity of the product .
化学反应分析
Types of Reactions
Licofelone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Licofelone-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of licofelone.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on the pharmacokinetics and pharmacodynamics of licofelone.
Medicine: Utilized in preclinical studies to evaluate the therapeutic potential of licofelone in treating inflammatory diseases and pain management.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of licofelone
作用机制
Licofelone-d4, like licofelone, exerts its effects by inhibiting both cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes, leading to decreased inflammation and pain. The molecular targets include arachidonate 5-lipoxygenase and prostaglandin G/H synthase 2, which are key enzymes in the inflammatory pathway .
相似化合物的比较
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase but not lipoxygenase.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for pain and inflammation.
Uniqueness of Licofelone-d4
This compound is unique due to its dual inhibition of both cyclooxygenase and 5-lipoxygenase, providing a broader anti-inflammatory effect compared to compounds that target only one of these pathways. Additionally, the incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetic studies .
属性
分子式 |
C23H22ClNO2 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
2-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i8D,9D,10D,11D |
InChI 键 |
UAWXGRJVZSAUSZ-OCFVFILASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(N3CC(CC3=C2C4=CC=CC=C4)(C)C)CC(=O)O)[2H])[2H])Cl)[2H] |
规范 SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


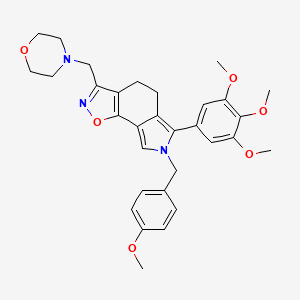
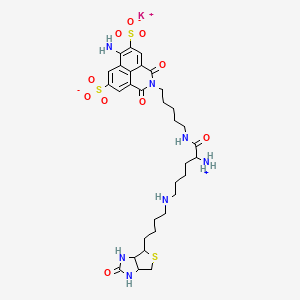
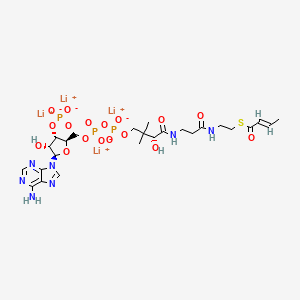
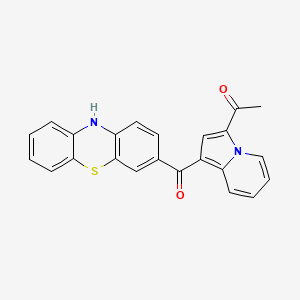
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
